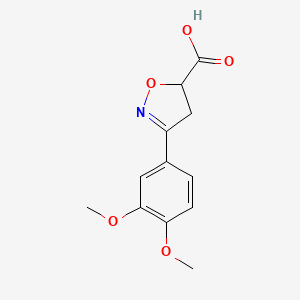![molecular formula C17H16FN3O2 B3073794 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018164-74-3](/img/structure/B3073794.png)
1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Descripción general
Descripción
1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H16FN3O2 and its molecular weight is 313.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, also known as MFCD09834254, is typically a specific receptor or enzyme involved in a critical biochemical pathway. This compound is often designed to interact with receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling, growth, and differentiation .
Mode of Action
MFCD09834254 interacts with its target by binding to the active site of the receptor tyrosine kinase. This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the signal transduction pathways that promote cell proliferation and survival are disrupted, leading to reduced cell growth and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of receptor tyrosine kinases by MFCD09834254 affects several key biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are essential for cell cycle progression, survival, and proliferation. By blocking these pathways, the compound can effectively halt the growth of cancer cells and induce programmed cell death .
Pharmacokinetics
The pharmacokinetics of MFCD09834254 involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues expressing high levels of the target receptor. Metabolism occurs primarily in the liver, where the compound is broken down by cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. These ADME properties influence the compound’s bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the action of MFCD09834254 results in the inhibition of receptor tyrosine kinase activity, leading to decreased phosphorylation of downstream signaling proteins. This inhibition disrupts critical signaling pathways, resulting in reduced cell proliferation and increased apoptosis. At the cellular level, this translates to a decrease in tumor growth and potentially tumor regression .
Action Environment
The efficacy and stability of MFCD09834254 can be influenced by various environmental factors, including pH, temperature, and the presence of other biochemical molecules. For instance, the compound’s stability might decrease in highly acidic or basic environments. Additionally, the presence of other drugs or compounds that interact with cytochrome P450 enzymes can affect the metabolism and clearance of MFCD09834254, potentially altering its therapeutic efficacy .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-9(2)14-8-13(17(22)23)15-10(3)20-21(16(15)19-14)12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUZABOAGONUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073717.png)
![6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073722.png)


![2-(3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073736.png)
![5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3073738.png)
![2-(3-Cyclopropyl-6-isopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073740.png)
![3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073748.png)
![3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073752.png)
![3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073757.png)
![3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073758.png)
![3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073790.png)
![3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073793.png)
![6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073799.png)
